1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridin-6-one, 1-(2,2-dimethyltetrahydropyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro- can be achieved through several methods. One common approach involves the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines . This method offers excellent yields and enantioselectivities under mild reaction conditions, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as flash column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazolo[3,4-b]pyridin-6-one derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives involves their interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the tetrahydropyran ring.
Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
Pyrazolo[4,3-c]pyridine: A compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of pyrazolo[3,4-b]pyridin-6-one, 1-(2,2-dimethyltetrahydropyran-4-yl)-3-hydroxy-4-methyl-1,7-dihydro- lies in its specific combination of functional groups and ring structures.
Properties
CAS No. |
667909-59-3 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C14H19N3O3/c1-8-6-10(18)15-12-11(8)13(19)16-17(12)9-4-5-20-14(2,3)7-9/h6,9H,4-5,7H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
XFNGZQIQBRCVNO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=O)NN2C3CCOC(C3)(C)C)O |
SMILES |
CC1=CC(=O)NC2=C1C(=O)NN2C3CCOC(C3)(C)C |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)NN2C3CCOC(C3)(C)C |
Origin of Product |
United States |
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